molecular formula C12H15N3O3 B13046291 Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B13046291
M. Wt: 249.27 g/mol
InChI Key: MDIOAFVXZVTQAC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound includes a pyrimidine ring, a piperidinone moiety, and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidinone derivative under specific conditions. One common method involves the use of ethyl 2-chloropyrimidine-5-carboxylate and 4-oxopiperidine in the presence of a base such as potassium carbonate in an organic solvent like chloroform . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Purification techniques such as recrystallization or column chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone moiety to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. Its ability to modulate multiple pathways involved in inflammation and neuroprotection makes it a valuable compound for further research and development .

Biological Activity

Ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core with a piperidine substituent, which is significant for its biological activity. The presence of the carbonyl group in the piperidine ring contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Recent studies have identified this compound as a potential inhibitor of essential kinases in Plasmodium falciparum, specifically PfGSK3 and PfPK6. These kinases are crucial for the parasite's lifecycle and represent novel targets for antimalarial drug development .
  • Nitric Oxide Production : The compound may also influence nitric oxide (NO) production, which plays a role in various physiological processes, including inflammation and immune response modulation. NO is known to mediate tumoricidal and bactericidal actions in macrophages .
  • Anti-inflammatory Activity : this compound has been linked to the enhancement of pro-inflammatory mediators such as IL6 and IL8, suggesting a dual role in modulating inflammatory responses .

Case Studies

  • Antimalarial Activity : In vitro studies demonstrated that this compound exhibits significant inhibitory effects on PfGSK3 and PfPK6. The compound showed an IC50 value indicating potent inhibition, making it a candidate for further development as an antimalarial agent .
  • Cytotoxicity Assays : Additional assays have indicated that this compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values were not detailed in the available literature.

Data Tables

Biological Activity Target IC50 Value (µM) Reference
Inhibition of PfGSK3Plasmodium falciparum17
Inhibition of PfPK6Plasmodium falciparumNot Determined
Nitric Oxide ProductionMacrophagesN/A
Pro-inflammatory MediatorsIL6, IL8N/A

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-2-18-11(17)9-7-13-12(14-8-9)15-5-3-10(16)4-6-15/h7-8H,2-6H2,1H3

InChI Key

MDIOAFVXZVTQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(=O)CC2

Origin of Product

United States

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